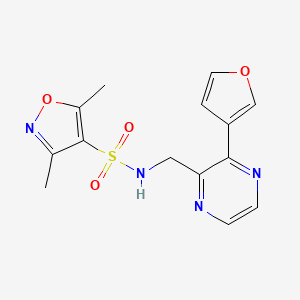
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyrazine ring, and an isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and heterocyclic rings. The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups and heterocyclic rings. Furan derivatives, for example, are known to participate in a variety of reactions and have been used as important reaction intermediates in the synthesis of various compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, potential for hydrogen bonding, and aromaticity could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has shown promise in the treatment of lung carcinoma . Chalcones, which share a similar furan-pyrazine structure, have been investigated for their cytotoxic effects against lung cancer cell lines such as A549 . The presence of the furan and pyrazine moieties suggests that this compound may also exhibit anticancer properties through mechanisms like inducing apoptosis or inhibiting cell proliferation.
Anti-Tubercular Agents
Compounds with a pyrazine core have been actively researched for their efficacy against Mycobacterium tuberculosis . Given the structural similarity, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide could potentially serve as a novel anti-tubercular agent, contributing to the development of new treatments for tuberculosis.
Anti-Inflammatory Applications
Chalcones and pyrazine derivatives have demonstrated anti-inflammatory effects in previous studies . This compound could be researched for its use in reducing inflammation, possibly by modulating inflammatory cytokines or inhibiting enzymes like cyclooxygenase.
Analgesic Effects
The molecular structure of this compound suggests it may have analgesic properties . Research could explore its effectiveness in pain management, potentially through pathways such as the inhibition of pain mediators or interaction with opioid receptors.
Antioxidant Potential
Given the known antioxidant activity of furan and pyrazine derivatives, this compound might serve as a potent antioxidant . It could be useful in preventing oxidative stress-related damage, which is implicated in various diseases including neurodegenerative disorders.
Antiviral Activity
The compound’s structure is indicative of possible antiviral applications . It could be investigated for its ability to inhibit viral replication or interfere with virus-cell binding, which are critical steps in the viral life cycle.
Enzyme Inhibition
Compounds with similar structures have been used to inhibit specific enzymes that are therapeutic targets for various diseases . This compound could be studied for its potential to inhibit enzymes like tyrosine kinases, which are involved in signal transduction pathways in cancer cells.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-9-14(10(2)22-18-9)23(19,20)17-7-12-13(16-5-4-15-12)11-3-6-21-8-11/h3-6,8,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZVZMDMDEJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

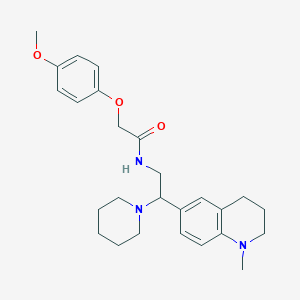
![1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2855380.png)


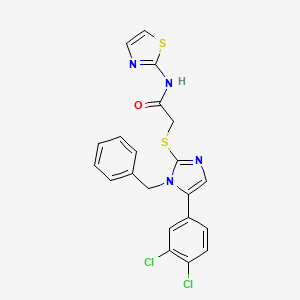

![3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4',3',2':4,5]thiochromeno[2,3-d]thiazol-2-one](/img/structure/B2855388.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride](/img/structure/B2855392.png)
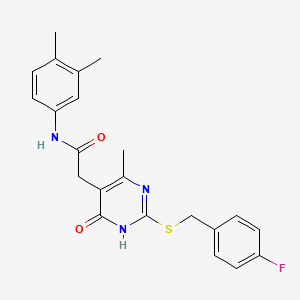
![1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)
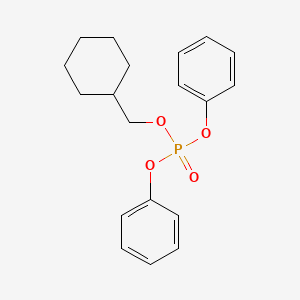
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)